

## Firazorexton: A Deep Dive into its Cellular and Molecular Interactions

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For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

Firazorexton (TAK-994) is a potent, orally bioavailable, and brain-penetrant small molecule that acts as a highly selective agonist for the orexin 2 receptor (OX2R).[1][2][3][4] Developed by Takeda Pharmaceutical Company, it was investigated for the treatment of narcolepsy, a sleep disorder characterized by the loss of orexin-producing neurons.[4][5] While its clinical development was halted due to observations of drug-induced liver injury, the extensive preclinical and early clinical research on Firazorexton has provided invaluable insights into the therapeutic potential of targeting the orexin system.[2][5] This technical guide delineates the cellular and molecular targets of Firazorexton, presenting key quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action to support ongoing research in the field of sleep neurobiology and G-protein coupled receptor (GPCR) pharmacology.

### **Primary Cellular Target: Orexin 2 Receptor (OX2R)**

The principal cellular target of **Firazorexton** is the orexin 2 receptor (OX2R), a member of the class A G-protein coupled receptor family.[1][2][3][4] **Firazorexton** exhibits high selectivity for OX2R over the orexin 1 receptor (OX1R), with a reported selectivity of over 700-fold.[2][4][6] This selectivity is a key feature of its design, as OX2R is understood to play a more critical role in the regulation of sleep and wakefulness compared to OX1R, which is more prominently involved in reward-seeking behaviors.[7]



## **Quantitative Analysis of Firazorexton's Interaction with Orexin Receptors**

The following tables summarize the quantitative data characterizing the interaction of **Firazorexton** with human orexin receptors.

Binding Affinity	
Parameter	Value
pKD (hOX2R)	7.07
Bmax (hOX2R)	4.03 pmol/mg protein
In Vitro Functional Potency	
Assay	EC50 (nM)
hOX2R Calcium Mobilization	19[1][4][8][9]
hOX1R Calcium Mobilization	14,000
hOX2R IP1 Accumulation	16
hOX2R β-Arrestin Recruitment	4.5 - 100[1][9]
hOX2R ERK1/2 Phosphorylation	19 - 170[1][9]
hOX2R CREB Phosphorylation	2.9

# Molecular Mechanism of Action and Signaling Pathways

As an agonist of OX2R, **Firazorexton** mimics the action of the endogenous orexin peptides (orexin-A and orexin-B). The binding of **Firazorexton** to OX2R initiates a cascade of intracellular signaling events. Orexin receptors are known for their promiscuous coupling to various G-protein subtypes, including Gq/11, Gi/o, and Gs.[10][11] This pleiotropic signaling allows for a diverse range of cellular responses.





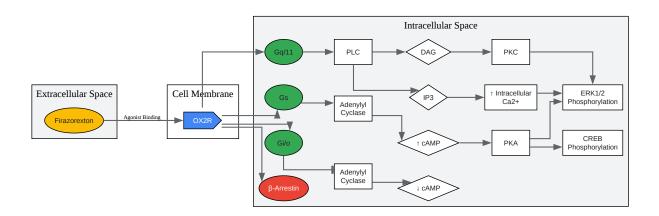


The activation of OX2R by **Firazorexton** leads to the stimulation of multiple downstream signaling pathways:

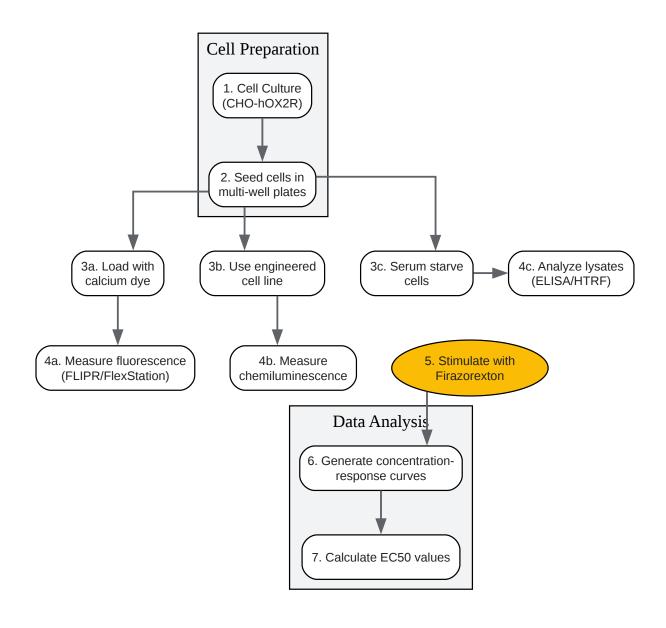
- Gq/11 Pathway: This is a primary signaling route for OX2R. Activation of the Gq/11 protein leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).
- Gs Pathway: OX2R can also couple to Gs proteins, leading to the activation of adenylyl cyclase (AC). This results in an increase in intracellular cyclic AMP (cAMP) levels and the subsequent activation of protein kinase A (PKA).
- Gi/o Pathway: Coupling to Gi/o proteins results in the inhibition of adenylyl cyclase, leading to a decrease in cAMP levels.
- β-Arrestin Recruitment: Like many GPCRs, agonist binding to OX2R also promotes the recruitment of β-arrestin. This can lead to receptor desensitization and internalization, as well as initiating G-protein-independent signaling cascades.
- MAPK/ERK Pathway: A convergent point for multiple G-protein signaling pathways is the
  activation of the mitogen-activated protein kinase (MAPK) cascade, specifically the
  extracellular signal-regulated kinase 1 and 2 (ERK1/2). This pathway is crucial for regulating
  gene expression and cellular growth.

Below are diagrams illustrating the key signaling pathways activated by **Firazorexton**.









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### References



- 1. medchemexpress.com [medchemexpress.com]
- 2. Firazorexton Wikipedia [en.wikipedia.org]
- 3. drughunter.com [drughunter.com]
- 4. TAK-994, a Novel Orally Available Brain-Penetrant Orexin 2 Receptor-Selective Agonist, Suppresses Fragmentation of Wakefulness and Cataplexy-Like Episodes in Mouse Models of Narcolepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. takeda.com [takeda.com]
- 6. firazorexton | Ligand page | IUPHAR/BPS Guide to IMMUNOPHARMACOLOGY [guidetoimmunopharmacology.org]
- 7. The orexin receptor 2 (OX2R)-selective agonist TAK-994 increases wakefulness without affecting cerebrospinal fluid orexin levels in cynomolgus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Firazorexton (TAK-994) | OX2R agonist | Probechem Biochemicals [probechem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. A molecular network map of orexin-orexin receptor signaling system PMC [pmc.ncbi.nlm.nih.gov]
- 11. Orexin/hypocretin receptor signalling cascades PMC [pmc.ncbi.nlm.nih.gov]
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